2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBIMKUFECCSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically begins with 2,6-difluorobenzamide as the starting material. The synthetic route involves several key steps:
Condensation Reaction: The 2,6-difluorobenzamide undergoes a condensation reaction with 4-(pyrrolidin-1-yl)phenethylamine under controlled conditions.
Acylation: The intermediate product is then subjected to acylation to form the final benzamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into the active sites of enzymes or receptors, modulating their activity. The difluoro groups enhance the binding affinity and selectivity of the compound, making it a potent inhibitor or activator of its targets .
Comparison with Similar Compounds
GSK-7975A (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide)
- Molecular Formula : C₁₈H₁₃F₅N₃O₂
- Key Features: A pyrazole ring replaces the phenethyl group in the target compound. The 4-hydroxy-2-(trifluoromethyl)benzyl substituent introduces strong electron-withdrawing effects (CF₃) and hydrogen-bonding capacity (OH), enhancing selectivity for CRAC channels . Demonstrated high potency in blocking calcium influx in T-cells, with IC₅₀ values in the nanomolar range .
- The hydroxyl group in GSK-7975A could limit blood-brain barrier penetration, whereas the pyrrolidine in the target compound may improve central nervous system bioavailability .
2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide (CAS 1443114-16-6)
- Molecular Formula : C₂₀H₁₆F₂N₄OS
- Key Features: A thiazole ring fused with a benzoimidazole group replaces the phenethyl-pyrrolidine moiety.
- Comparison :
Intermediate 30 (4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide)
- Molecular Formula: C₁₇H₁₁BrF₅NO₂ (from )
- Key Features :
- Comparison :
Key Observations :
- CRAC Channel Blockers : GSK-7975A and the target compound share the 2,6-difluorobenzamide scaffold but differ in substituent chemistry, leading to divergent selectivity profiles. GSK-7975A’s pyrazole-hydroxyl motif is critical for CRAC inhibition, while the target compound’s pyrrolidine may favor alternative targets .
- Synthetic Complexity : The target compound’s synthesis likely parallels methods described for GSK-7975A, involving amide bond formation and palladium-catalyzed deprotection steps .
Research Findings and Implications
- CRAC Channel Modulation: GSK-7975A’s efficacy in blocking calcium signaling highlights the importance of electron-withdrawing groups (e.g., CF₃) and hydrogen-bond donors (e.g., OH) in CRAC inhibition.
- Kinase Inhibition Potential: The benzoimidazole-thiazole analog (CAS 1443114-16-6) demonstrates that bulky aromatic systems are advantageous for kinase binding, a property absent in the target compound .
- Metabolic Stability : The pyrrolidine group in the target compound may reduce first-pass metabolism compared to hydroxyl-containing analogs like GSK-7975A, which are prone to glucuronidation .
Biological Activity
Overview
2,6-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a difluorobenzamide core and a pyrrolidin-1-yl phenethyl substituent, which enhances its pharmacological properties. Research indicates that it primarily targets tropomyosin receptor kinases (TrkA/B/C), which are involved in various cellular signaling pathways related to neurodegenerative diseases and cancer.
The biological activity of this compound is primarily attributed to its interaction with Trk receptors.
- Target of Action : The compound predominantly interacts with the tropomyosin receptor kinases (TrkA/B/C).
- Mode of Action : It is believed to modulate the signaling pathways activated by these receptors, potentially influencing cellular processes such as differentiation, survival, and proliferation.
- Biochemical Pathways : By targeting Trk receptors, this compound may impact pathways associated with neurodegenerative disorders and oncogenesis.
Pharmacological Studies
Recent studies have demonstrated the pharmacological potential of this compound. For instance:
- Neuroprotective Effects : In vitro assays indicated that this compound exhibits neuroprotective effects against cell death induced by neurotoxic agents.
- Antitumor Activity : Preliminary results suggest that this compound may inhibit the proliferation of cancer cells through its action on Trk receptors, leading to reduced tumor growth in animal models.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in rodent models of neurodegeneration. The findings revealed:
- Reduction in Neuroinflammation : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines.
- Improved Cognitive Function : Behavioral tests indicated enhanced cognitive performance in treated animals compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Primary Target | Biological Activity |
|---|---|---|---|
| This compound | Structure | TrkA/B/C | Neuroprotective, Antitumor |
| 4-(Pyrrolidin-1-yl)benzonitrile | Similar pyrrolidine ring | Various receptors | Moderate anti-inflammatory |
| 2,6-Difluorobenzamide | Parent compound | Unknown | Limited biological activity |
Preparation Methods
The synthesis of this compound typically involves:
- Condensation Reaction : Combining 2,6-difluorobenzamide with 4-(pyrrolidin-1-yl)phenethylamine.
- Acylation : The intermediate product undergoes acylation to form the final benzamide.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
